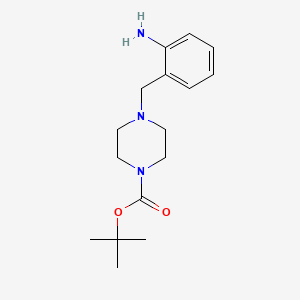
2-(1,3-Thiazol-2-yl)butan-2-amine
Overview
Description
Molecular Structure Analysis
The molecular structure of 2-(1,3-Thiazol-2-yl)butan-2-amine consists of a thiazole ring attached to a butan-2-amine group. Thiazole is a five-membered ring containing one sulfur atom and one nitrogen atom .Physical And Chemical Properties Analysis
2-(1,3-Thiazol-2-yl)butan-2-amine is a colorless to yellowish liquid with a melting point of -3°C and a boiling point of 161-163°C.Scientific Research Applications
Antimicrobial Activity
Thiazole derivatives, including 2-(1,3-Thiazol-2-yl)butan-2-amine, have been studied for their antimicrobial properties. They are known to be effective against a variety of bacterial and fungal strains. For instance, certain thiazole compounds have shown significant activity against bacterial strains like Bacillus cereus, Bacillus subtilis, and Escherichia coli, as well as fungal strains such as Aspergillus niger, Fusarium oxysporum, and Rhizopus oryzae .
Anticancer Properties
Thiazoles are also being explored for their potential in cancer treatment. Some derivatives have been tested for anticancer activity against human cancer cell lines such as HEPG2 (liver cancer) and MCF7 (breast cancer). These studies often use assays like sulforhodamine B (SRB) to evaluate the efficacy of the compounds .
Analgesic and Anti-inflammatory
The analgesic and anti-inflammatory activities of thiazole derivatives are significant, with some compounds demonstrating considerable effects in these areas. This makes them potential candidates for the development of new pain relief and anti-inflammatory drugs .
Antioxidant Properties
Thiazoles can act as antioxidants, helping to protect the body from oxidative stress, which is a factor in many chronic diseases. Their ability to neutralize free radicals makes them valuable in research focused on preventing or treating conditions caused by oxidative damage .
Industrial Applications
Thiazoles find applications in the industrial sector as well, such as in the synthesis of rubber vulcanization agents, liquid crystals, and dyes. Their unique chemical properties make them suitable for a wide range of industrial processes .
Future Directions
properties
IUPAC Name |
2-(1,3-thiazol-2-yl)butan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2S/c1-3-7(2,8)6-9-4-5-10-6/h4-5H,3,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHOUXQYEKFBUQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C1=NC=CS1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1247998-26-0 | |
| Record name | 2-(1,3-thiazol-2-yl)butan-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



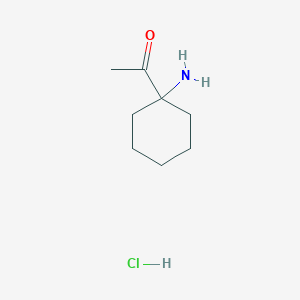


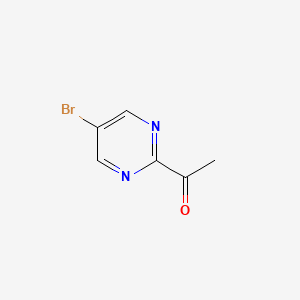
![(4-Aminopiperidin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone hydrochloride](/img/structure/B1523361.png)
![3-[Methyl({[(2-methylphenyl)carbamoyl]methyl})amino]propanoic acid](/img/structure/B1523362.png)
![{2-[2-(Dimethylamino)ethoxy]pyridin-3-yl}methanamine](/img/structure/B1523363.png)
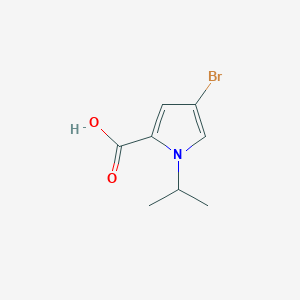
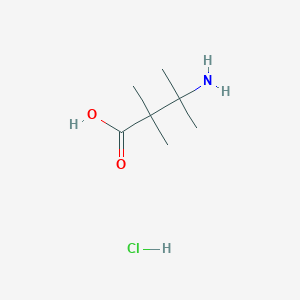
![[1-(2-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1523366.png)
![O-[(3-methyloxetan-3-yl)methyl]hydroxylamine](/img/structure/B1523367.png)

![2-(Iodomethyl)bicyclo[2.2.1]heptane](/img/structure/B1523369.png)
